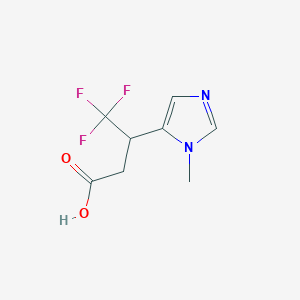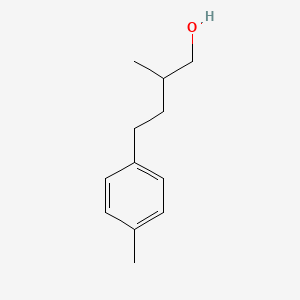
2-Methyl-4-(p-tolyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(p-tolyl)butan-1-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a methyl group and a p-tolyl group attached to the butan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable ketone or aldehyde precursor. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Methyl-4-(p-tolyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(p-tolyl)butan-2-one or 2-Methyl-4-(p-tolyl)butanoic acid.
Reduction: Formation of 2-Methyl-4-(p-tolyl)butane.
Substitution: Formation of 2-Methyl-4-(p-tolyl)butyl chloride.
科学的研究の応用
2-Methyl-4-(p-tolyl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(p-tolyl)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl groups and aromatic rings.
類似化合物との比較
Similar Compounds
2-Methyl-1-butanol: A primary alcohol with a similar structure but lacking the p-tolyl group.
4-Methyl-2-pentanol: Another secondary alcohol with a different alkyl group arrangement.
p-Tolylmethanol: Contains the p-tolyl group but with a different carbon backbone.
Uniqueness
2-Methyl-4-(p-tolyl)butan-1-ol is unique due to the presence of both a methyl group and a p-tolyl group on the butan-1-ol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
2-methyl-4-(4-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3 |
InChIキー |
GOQWEJCVOGJGRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
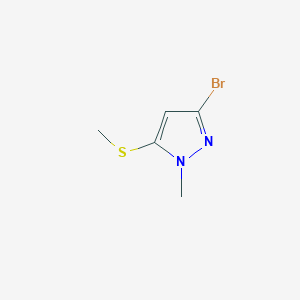
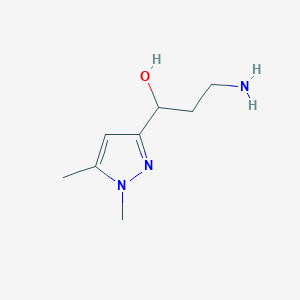
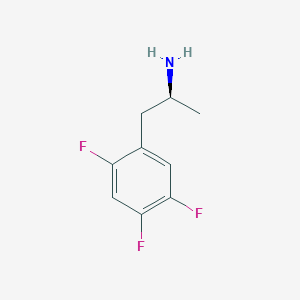
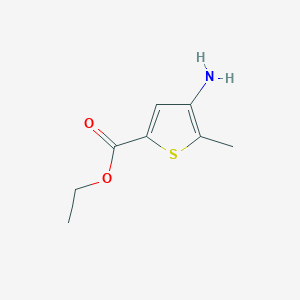
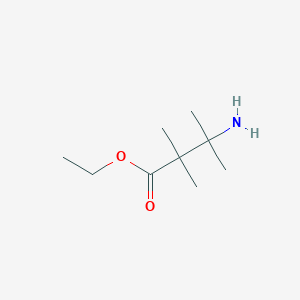

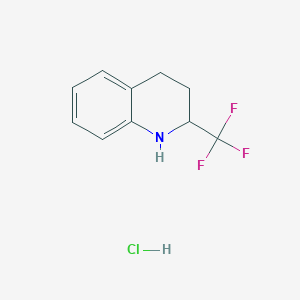

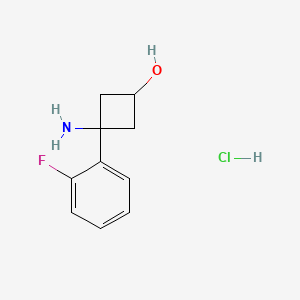
![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
